tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane
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Overview
Description
tert-Butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is a complex organic compound primarily used in the protection of alcohols and the preparation of silyl ethers . This compound is characterized by its intricate structure, which includes multiple phenylmethoxy groups and a silane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves the reaction of tert-butyl(chloro)diphenylsilane with a suitable alcohol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: It can undergo nucleophilic substitution reactions to replace the tert-butyl or diphenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include silanols, substituted silanes, and various silyl ethers .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is used as a silylating reagent to protect alcohol groups during multi-step synthesis .
Biology and Medicine
In biological and medical research, this compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays .
Industry
Industrially, it is employed in the production of advanced materials and coatings, where its unique properties contribute to the performance and durability of the final products .
Mechanism of Action
The mechanism of action of tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane involves the formation of stable silyl ethers through the reaction with alcohols. The silane core interacts with the hydroxyl groups, forming a protective silyl ether linkage that prevents further reactions at that site .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(chloro)diphenylsilane: Used similarly as a silylating reagent.
Di-tert-butylsilane: Utilized in the synthesis of various silanes and silyl ethers.
Uniqueness
tert-Butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is unique due to its multiple phenylmethoxy groups, which provide enhanced stability and reactivity compared to simpler silylating agents .
Properties
Molecular Formula |
C50H54O6Si |
---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3/t45-,46-,47+,48+,49+/m1/s1 |
InChI Key |
HODUUTHQNQITGS-GTFHEYDISA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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